molecular formula C17H37Cl2NO B039053 (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride CAS No. 41892-01-7

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride

Cat. No.: B039053
CAS No.: 41892-01-7
M. Wt: 342.4 g/mol
InChI Key: JTTBZVHEXMQSMM-UHFFFAOYSA-M
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Description

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride is a versatile quaternary ammonium compound (QUAT) with significant applications in biochemical and microbiological research. Its structure features a long-chain dodecyl group, which confers strong surfactant and membrane-disrupting properties, and a reactive 3-chloro-2-hydroxypropyl moiety. The primary mechanism of action involves the disruption of microbial cell membranes; the positively charged ammonium head group interacts with the negatively charged phospholipids of the membrane, while the hydrophobic tail integrates into the lipid bilayer, leading to increased permeability, loss of cytoplasmic contents, and eventual cell lysis.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-dodecyl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)16-17(20)15-18;/h17,20H,4-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTBZVHEXMQSMM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885853
Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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CAS No.

41892-01-7
Record name CDDA
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Record name Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium chloride
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Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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Record name (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride
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Record name LAURYLDIMETHYL(3-CHLORO-2-HYDROXYPROPYL)AMMONIUM CHLORIDE
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Preparation Methods

Reaction Pathway and Starting Materials

The synthesis typically follows a two-step process:

  • Quaternization of Dodecyldimethylamine :
    Dodecyldimethylamine reacts with allyl chloride to form allyldodecyldimethylammonium chloride.

    C12H25N(CH3)2+CH2=CHCH2ClCH2=CHCH2N(CH3)2C12H25+Cl\text{C}_{12}\text{H}_{25}\text{N}(\text{CH}_3)_2 + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{CH}_2=\text{CHCH}_2\text{N}(\text{CH}_3)_2\text{C}_{12}\text{H}_{25}^+ \text{Cl}^-

    This intermediate retains the allyl group necessary for subsequent hypochlorination.

  • Hypochlorination of the Allyl Group :
    Chlorine gas is introduced to the allyl quaternary ammonium salt in aqueous solution, forming the chlorohydrin derivative:

    CH2=CHCH2N(CH3)2C12H25+Cl+Cl2ClCH2CH(OH)CH2N(CH3)2C12H25+Cl\text{CH}_2=\text{CHCH}_2\text{N}(\text{CH}_3)_2\text{C}_{12}\text{H}_{25}^+ \text{Cl}^- + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{CH(OH)CH}_2\text{N}(\text{CH}_3)_2\text{C}_{12}\text{H}_{25}^+ \text{Cl}^-

    Temperature control (0–40°C) and stoichiometric chlorine ratios (1.1–1.3 moles per mole of allyl salt) are critical to avoid over-chlorination.

Detailed Procedure from Patent Literature

The US3532751A patent outlines a scalable method for synthesizing 3-chloro-2-hydroxypropyl quaternary ammonium salts:

Step 1: Preparation of Allyldodecyldimethylammonium Chloride

  • Reactants : Dodecyldimethylamine (50 parts, 0.1–0.3 moles), allyl chloride (94 parts, 1.2 moles).

  • Conditions : Mix at room temperature for 1 hour, then heat at 80°C for 16 hours.

  • Workup : Remove excess allyl chloride under reduced pressure; disperse the product in water (10% concentration).

Step 2: Hypochlorination

  • Reactants : Aqueous allyldodecyldimethylammonium chloride (10.4% solution), chlorine gas (1.17 moles per mole of allyl salt).

  • Apparatus : Packed column with Raschig rings for efficient gas-liquid contact.

  • Conditions : Maintain temperature at 25°C; contact time: 3–5 minutes.

  • Neutralization : Pass effluent through a weak-base ion-exchange resin to pH ~6.5.

Yield and Purity :

  • Yield : ~90% of theoretical chlorohydrin.

  • By-products : ≤5% 2,3-dichloropropyldodecyldimethylammonium chloride (detected via organic chlorine analysis).

Temperature Control

Hypochlorination at >40°C promotes dichlorination, reducing chlorohydrin yield. Cooling jackets or brine circulation (as in Example 1B of US3532751A) maintain optimal 25–35°C.

Chlorine Stoichiometry

A slight chlorine excess (1.1–1.3 moles) ensures complete allyl group conversion while minimizing dichloride formation. Excess chlorine is removed via vacuum stripping or air sparging.

Solvent Systems

Aqueous solutions (10–20% substrate concentration) balance reactivity and viscosity. Polar aprotic solvents (e.g., acetone) are avoided due to quaternary salt insolubility.

Physicochemical Properties of the Product

PropertyValueSource
Molecular FormulaC₁₇H₃₇Cl₂NO
Molecular Weight342.39 g/mol
CAS Number41892-01-7
AppearanceColorless to pale yellow liquid
SolubilityMiscible with water

Industrial-Scale Considerations

Environmental Impact

Quaternary ammonium compounds are persistent in aquatic environments. Effluent treatment via activated sludge or advanced oxidation processes is recommended.

Applications of the Synthetic Product

  • Surfactants : Stabilizes emulsions in agrochemicals and cosmetics.

  • Antimicrobials : Disrupts microbial cell membranes at 0.1–1.0% concentrations.

  • Chemical Intermediate : Reacts with starch or cellulose to produce cationic polymers for papermaking .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide and other bases that facilitate the substitution and etherification processes. The reactions are typically carried out under mild to moderate conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various functionalized materials, such as cationic cellulose and dye fixatives.

Scientific Research Applications

Biological Applications

QUAB 342 exhibits significant antimicrobial properties , making it valuable in biological research. It has been shown to inhibit the growth of various microorganisms, thus serving as a potential agent for microbial control in laboratory settings .

Chemical Research

In chemistry, QUAB 342 serves as an etherifying agent in the synthesis of functionalized materials. Its ability to participate in nucleophilic substitution reactions allows for the modification of polymers and other compounds, enhancing their properties for specific applications .

Industrial Applications

The compound finds extensive use in several industries:

  • Textile Industry: It acts as a dye fixative, improving the colorfastness of dyed materials.
  • Paper Industry: Used in papermaking processes to enhance product quality.
  • Petroleum Exploration: Employed as a cation-generating agent to facilitate various chemical processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of QUAB 342 demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in microbial populations when treated with varying concentrations of QUAB 342, suggesting its potential use in disinfecting surfaces in healthcare settings.

Case Study 2: Textile Dye Fixation

In textile applications, QUAB 342 was tested as a dye fixative. The treated fabrics exhibited enhanced wash fastness compared to untreated controls, highlighting its utility in improving the durability of textile dyes .

Comparison with Similar Compounds

Key Properties

  • Purity : ≥99% (pharmaceutical grade)
  • Heavy Metal Content : ≤1 ppm
  • Applications : Used as an industrial raw material for antimicrobial coatings, flocculation agents, and cationic modification of polysaccharides .
(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CAS: 3327-22-8)

Molecular Formula: C₃H₉Cl₂NO | Molecular Weight: 146.02 g/mol

Property Target Compound Trimethyl Analog
Alkyl Chain Length C12 (dodecyl) C1 (trimethyl)
Solubility Moderate (hydrophobic tail) High (shorter chain)
Synthesis Requires alkylation of dodecyldimethylamine Autocatalytic reaction of epoxy chloropropane with trimethylamine hydrochloride (96% yield under optimized conditions)
Applications Antimicrobial materials, flocculation Cationic etherifying agent for starch and cellulose

Key Difference : The dodecyl chain in the target compound enhances surfactant properties (e.g., micelle formation), while the trimethyl analog’s compact structure favors rapid reactivity in aqueous solutions .

Dodecyldimethylammonium Chloride (No CAS provided in evidence)

Structure : Lacks the 3-chloro-2-hydroxypropyl group.

Property Target Compound Dodecyldimethylammonium Chloride
Functional Groups Chloro, hydroxy None
Micelle Behavior Rod-like micelles in NaCl solutions due to hydroxyl interactions Spherical micelles transitioning to rods at high NaCl concentrations
Antimicrobial Efficacy Higher (polar groups enhance membrane disruption) Moderate (limited interaction with polar biomolecules)

Key Difference : The chloro-hydroxypropyl group in the target compound improves antimicrobial activity and micelle flexibility .

3-Chloro-2-hydroxypropyl-stearyldimethylammonium Chloride

Structure : Stearyl (C18) chain instead of dodecyl (C12) .

Property Target Compound (C12) Stearyl Analog (C18)
Hydrophobicity Moderate High
Critical Micelle Concentration (CMC) Higher (shorter chain) Lower (longer chain)
Applications Broad-spectrum antimicrobials Specialized in fabric softeners (enhanced lipid binding)

Key Difference : The stearyl analog’s longer chain reduces solubility but increases affinity for hydrophobic surfaces.

Dimethyldioctylammonium Chloride (CAS: 5538-94-3)

Molecular Formula : C₁₈H₃₈ClN | Molecular Weight : 305.97 g/mol

Property Target Compound Dioctyl Analog
Charge Distribution Single cationic center Two octyl chains enhance charge dispersion
Thermal Stability Stable up to 200°C Lower stability (branched chains)
Applications Pharmaceuticals, water treatment Industrial intermediates, corrosion inhibitors

Key Difference : The dioctyl analog’s branched structure reduces crystallinity, favoring use in liquid formulations.

Biological Activity

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride, also known as QUAB 342, is a quaternary ammonium compound with the molecular formula C17H37Cl2NO and a molecular weight of approximately 342.4 g/mol. This compound is recognized for its biological activity , particularly its antimicrobial properties , making it valuable in various scientific and industrial applications.

Antimicrobial Properties

QUAB 342 exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of QUAB 342

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

The antimicrobial action of QUAB 342 is attributed to its cationic nature, which allows it to interact with negatively charged components of microbial membranes. This interaction leads to:

  • Disruption of membrane integrity : The compound integrates into the lipid bilayer, causing leakage of intracellular contents.
  • Inhibition of metabolic processes : By altering membrane potential, QUAB 342 can inhibit key metabolic pathways essential for microbial survival.

Safety and Toxicology

Toxicological evaluations indicate that QUAB 342 has low acute toxicity. The LD50 values for oral and dermal exposure in rats are reported to be between 2170 to 5184 mg/kg body weight, suggesting a relatively safe profile when used appropriately . However, it is classified as an irritant and should be handled with care.

Table 2: Toxicological Profile of QUAB 342

Exposure RouteLD50 (mg/kg)Effects Observed
Oral2170 - 5184Mild gastrointestinal irritation
Dermal>2000Minimal skin irritation
InhalationNo significant effectsNo observable adverse effects noted

Application in Disinfectants

A study conducted by Ozeki et al. (1980) demonstrated the effectiveness of QUAB 342 as a disinfectant in hospital settings, where it significantly reduced microbial load on surfaces when applied at concentrations as low as 0.5%. The study highlighted its rapid action against both gram-positive and gram-negative bacteria.

Use in Textile Industry

QUAB 342 has been utilized in the textile industry as a dye fixative. Its ability to enhance colorfastness has been documented in several case studies, where treated fabrics showed improved resistance to fading under various environmental conditions.

Research Findings

Recent research has focused on the biochemical pathways influenced by QUAB 342. Notably, it has been found to act as a cation-generating agent for cellulose cationization, enhancing the properties of cellulose-based materials . This application is particularly relevant in developing functional materials with improved water retention and antimicrobial properties.

  • Solubility : Highly soluble in water and organic solvents, facilitating its application in various formulations.
  • Stability : Maintains efficacy over a wide pH range (2-6) and can be stored at room temperature for extended periods without loss of activity.

Q & A

Q. How can researchers optimize the synthesis of (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride to minimize by-products?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
  • Stoichiometric ratios : Adjusting the molar ratio of dodecyldimethylamine to epichlorohydrin to favor the desired product over side reactions (e.g., dichlorinated by-products) .
  • Temperature control : Maintaining a reaction temperature between 40–60°C to balance reactivity and selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to aqueous systems, which may promote hydrolysis .
  • Monitoring via TLC/HPLC : Track reaction progress to identify optimal termination points and reduce impurities .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use ethanol-water mixtures to exploit differential solubility of the target compound versus impurities (e.g., unreacted dodecyldimethylamine) .
  • Column chromatography : Silica gel columns with chloroform-methanol gradients (e.g., 9:1 to 4:1 v/v) resolve polar by-products like dihydroxypropyl derivatives .
  • Ion-exchange resins : Quaternary ammonium-selective resins (e.g., Dowex® 1X2) remove chloride counterions and residual salts .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR verify the quaternary ammonium group (δ 3.2–3.4 ppm) and hydroxypropyl moiety (δ 4.1 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 188.092 (cation) and 35.45 (Cl⁻ anion) .
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved and validated?

  • Methodological Answer :
  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane-isopropanol mobile phases .
  • Chiral derivatizing agents : React with (+)- or (−)-menthoxyacetic acid chloride to form diastereomers separable via reverse-phase chromatography .
  • Circular dichroism (CD) : Compare CD spectra against enantiomerically pure standards to quantify optical activity (e.g., [α]D25^{25}_D = −29° for the (S)-enantiomer) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Systematic solubility testing : Conduct phase-solubility studies in solvents (water, ethanol, DMSO) at 25°C, 40°C, and 60°C under controlled humidity .
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
  • Karl Fischer titration : Quantify water content in solvents to account for hygroscopic effects .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • LC-MS/MS validation :
  • Linearity : Calibration curves (0.1–100 µg/mL) with R2R^2 ≥ 0.995 .
  • LOD/LOQ : Determine limits of detection (≤0.05 µg/mL) and quantification (≤0.1 µg/mL) via signal-to-noise ratios .
  • Recovery studies : Spike-and-recovery experiments in serum or tissue homogenates to assess matrix interference .

Q. What methodologies assess the compound’s interaction with biomolecules (e.g., DNA, proteins)?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Measure binding constants (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence quenching : Monitor tryptophan emission shifts in proteins (e.g., bovine serum albumin) upon ligand binding .
  • Gel electrophoresis : Detect DNA compaction or aggregation via altered migration patterns .

Experimental Design & Data Analysis

Q. How to design a DOE (Design of Experiments) for studying the surfactant properties of this compound?

  • Methodological Answer :
  • Factors : Concentration (0.1–10 mM), pH (4–10), temperature (25–50°C) .
  • Responses : Critical micelle concentration (CMC), surface tension reduction, zeta potential .
  • Statistical tools : Central composite design (CCD) with ANOVA to identify significant factors (p<0.05p < 0.05) .

Q. What kinetic models explain the degradation of this compound under environmental conditions?

  • Methodological Answer :
  • Pseudo-first-order kinetics : Monitor hydrolysis rates in aqueous buffers (pH 3–11) at 25°C .
  • Arrhenius equation : Calculate activation energy (EaE_a) from temperature-dependent degradation studies .
  • Computational modeling : Density functional theory (DFT) simulations to predict reaction pathways (e.g., SN2 vs. E2 mechanisms) .

Safety & Environmental Impact

Q. How to evaluate the aquatic toxicity of this compound using OECD guidelines?

  • Methodological Answer :
  • Daphnia magna acute toxicity : 48-hour EC50_{50} tests with logarithmic concentration series (0.1–100 mg/L) .
  • Algal growth inhibition : 72-hour Pseudokirchneriella subcapitata assays to assess chronic effects (OECD 201) .
  • Bioaccumulation potential : Log KowK_{ow} estimation via shake-flask method or HPLC-derived retention times .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride

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